molecular formula C11H11ClIN3O B1435267 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-87-2

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1435267
CAS No.: 1416712-87-2
M. Wt: 363.58 g/mol
InChI Key: FPADHRCNJAVPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a halogenated pyrazolopyridine derivative featuring a tetrahydropyran (THP) protecting group at the 1-position. This compound’s structure combines a pyrazolo[3,4-b]pyridine core with chloro (Cl) and iodo (I) substituents at positions 5 and 3, respectively. The THP group enhances solubility and stability during synthetic processes, making it a critical intermediate in pharmaceutical chemistry .

Properties

IUPAC Name

5-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPADHRCNJAVPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=N3)Cl)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique structure, characterized by the presence of both chloro and iodo substituents along with a tetrahydro-2H-pyran moiety, suggests potential biological activity that warrants thorough investigation. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of this compound is C11H11ClIN3OC_{11}H_{11}ClIN_3O with a molecular weight of approximately 363.58 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as cancer progression. The halogen substituents (chloro and iodo) may enhance the compound's reactivity and binding affinity to these targets.

Potential Targets:

  • Cyclin-dependent kinases (CDKs) : Compounds similar to 5-chloro-3-iodo derivatives have shown promising inhibitory effects on CDK2 and CDK9, which are crucial in cell cycle regulation.

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives can inhibit cellular proliferation in various human tumor cell lines such as HeLa and HCT116. For instance, one study reported IC50 values of 0.36 µM for CDK2 inhibition and 1.8 µM for CDK9 inhibition, indicating significant potency against these targets .
  • Anti-inflammatory Properties :
    • Some pyrazolo[3,4-b]pyridines have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines:

Study 1: Synthesis and Screening

A study synthesized multiple derivatives of pyrazolo[3,4-b]pyridine and evaluated their biological activities against various cancer cell lines. The results indicated that specific substitutions significantly enhanced their anticancer properties .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of pyrazolo[3,4-b]pyridines has shown that the introduction of halogens at specific positions can lead to improved selectivity and potency against certain kinases .

Comparative Analysis

The following table summarizes the structural variations among related compounds and their corresponding biological activities:

Compound NameStructureUnique FeaturesBiological Activity
5-Chloro-1-(tetrahydro-2H-pyran)pyrazolo[3,4-c]pyridineStructureLacks iodine; potential different activityModerate
6-Chloro-3-bromo-pyrazolo[3,4-b]pyridineStructureDifferent halogenation; varied reactivityHigh
5-Bromo pyrazolo[3,4-b]pyridineStructureDifferent halogen; distinct propertiesLow

Scientific Research Applications

Medicinal Chemistry Applications

Due to its structural characteristics, 5-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has garnered attention as a lead compound in drug development. Its derivatives may serve as scaffolds for designing new therapeutic agents targeting various diseases.

Potential Therapeutic Uses

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in developing new antibiotics.
  • Neuroprotective Effects : Research indicates that similar pyrazolo compounds may protect neuronal cells from oxidative stress, suggesting a role in treating neurodegenerative diseases.

Synthesis and Derivatives

Several synthetic routes have been explored for the preparation of this compound. The synthesis often involves multi-step processes that allow for the introduction of various substituents to enhance biological activity.

Biological Interaction Studies

Understanding how 5-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[3,4-b]pyridine interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to evaluate binding affinities to specific receptors or enzymes.

Case Studies

While specific case studies on this compound may be limited due to its recent identification, research on structurally related compounds provides insights into its potential applications:

  • Anticancer Research : A study on pyrazolo[3,4-b]pyridine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways.
  • Antimicrobial Efficacy : Investigations into similar compounds revealed their effectiveness against resistant bacterial strains, highlighting the importance of structural modifications for enhancing activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in halogen substituents or protecting groups, influencing molecular properties and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties
5-Chloro-3-iodo-1-(THP)-1H-pyrazolo[3,4-b]pyridine (Target) Cl (5), I (3), THP (1) C₁₁H₁₁ClIN₃O Not explicitly reported (est. ~408–420) Synthetic intermediate; potential kinase/viral target
5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-b]pyridine Br (5), I (3), THP (1) C₁₁H₁₁BrIN₃O 408.03 Halogenated intermediate
3-Bromo-5-chloro-1-(THP)-1H-pyrazolo[3,4-b]pyridine Br (3), Cl (5), THP (1) C₁₁H₁₁BrClN₃O 316.58 High density (1.83 g/cm³), strong acidity (pKa ~-0.51)
5-Bromo-3-(4-methoxymethyl-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L3) Br (5), benzimidazole (3) C₁₇H₁₅BrN₆O Not reported Cdk inhibitor, antiproliferative
Ethyl 4-((6-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (ARA-05) Ester (5), phenyl (1) C₂₁H₂₁N₅O₂ Not reported Antiviral (HSV-1 inhibition)

Functional Group Effects

  • Halogen Substituents :
    • Iodine (I) : Larger atomic radius and polarizability compared to Br or Cl, enhancing van der Waals interactions in binding pockets. However, it increases molecular weight (e.g., 408.03 for Br/I vs. 316.58 for Br/Cl) .
    • Chlorine (Cl) : Acts as a bioisostere, improving metabolic stability and lipophilicity. In L3 (), Cl/Br substitutions correlate with kinase inhibitory activity .
  • THP Protecting Group: Enhances solubility and blocks reactive sites during synthesis. Used similarly in pyridazinone intermediates () .

Physical and Chemical Properties

  • Density and Acidity : The bromo/chloro analog () has a predicted density of 1.83 g/cm³ and pKa of -0.51, indicating high density and strong acidity. The iodo analog likely has higher density due to iodine’s atomic weight .
  • Thermal Stability : Bromo/chloro analog has a predicted boiling point of 432.5°C, suggesting moderate thermal stability. Iodo derivatives may decompose at lower temperatures due to weaker C–I bonds .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step route:

  • Starting Material: The pyrazolo[3,4-b]pyridine core or closely related analogues.
  • Halogenation: Introduction of chlorine and iodine substituents at the 5- and 3-positions respectively, often via regioselective metalation followed by electrophilic halogenation.
  • Protection: Installation of the tetrahydro-2H-pyran-2-yl group at the N1 position through nucleophilic substitution or protective group chemistry.
  • Cross-Coupling: Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions enable further functionalization if needed.

This approach is supported by studies on related pyrazolo[3,4-b]pyridine derivatives, where selective halogenation and Pd-catalyzed arylation have been successfully employed.

Detailed Synthetic Steps

Step Reaction Type Reagents & Conditions Outcome
1 Regioselective Metalation Use of TMPMgCl·LiCl (a magnesium amide base) to metalate the pyridine ring selectively Formation of metalated intermediate at desired position
2 Electrophilic Halogenation Treatment with iodine source for iodination at C3; chlorination at C5 via N-chlorosuccinimide or similar Introduction of iodine at C3 and chlorine at C5 positions
3 Protection of N1 Reaction with tetrahydro-2H-pyran-2-yl reagents under anhydrous conditions Formation of THP-protected pyrazolopyridine
4 Suzuki–Miyaura Cross-Coupling (optional) Pd(OAc)₂ catalyst, dppf ligand, Cs₂CO₃ base, 1,4-dioxane/water solvent system, 60–100 °C Functionalization of halogenated positions with arylboronic acids

Reaction Conditions and Catalysts

  • Catalysts: Palladium acetate (Pd(OAc)₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as ligand.
  • Bases: Cesium carbonate (Cs₂CO₃) is commonly used to facilitate cross-coupling.
  • Solvents: Mixtures of 1,4-dioxane and water (3:1 ratio) provide a suitable medium.
  • Temperatures: Initial coupling at 60 °C for 1 hour, followed by higher temperature steps (up to 100 °C) for sequential reactions.
  • Reaction Time: Typically 1 to 4 hours for each stage.

These conditions have been optimized for high chemoselectivity and yield in related pyrazolo[3,4-b]pyridine systems.

Research Findings and Data

Sequential One-Pot Arylation

A notable advancement is the one-pot sequential Suzuki–Miyaura coupling allowing stepwise diarylation at C3 and C6 positions on pyrazolo[3,4-b]pyridines. While this is demonstrated on analogues with a 4-methoxybenzyl protecting group, the methodology is adaptable to THP-protected substrates.

Reaction Stage Substrate Reagents Temp (°C) Time (h) Yield (%)
Step 1 (C3 arylation) 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine Arylboronic acid, Pd(OAc)₂ (5 mol%), dppf (5 mol%), Cs₂CO₃ 60 1 High (varies by substrate)
Step 2 (C6 arylation) Intermediate from Step 1 Arylboronic acid, Pd(OAc)₂ (15 mol%), dppf (15 mol%), Cs₂CO₃ 100 2–4 Moderate to high

Note: The THP group can replace the 4-methoxybenzyl group with similar protective function and removal strategies.

Protection and Deprotection of THP Group

The THP protecting group is introduced to improve solubility and stability during synthesis. Deprotection is typically achieved under acidic conditions using trifluoroacetic acid (TFA) at 70 °C for 15 minutes, yielding the free pyrazolo[3,4-b]pyridine without significant side reactions.

Characterization Techniques

Summary Table of Preparation Methods

Aspect Details
Starting Material Pyrazolo[3,4-b]pyridine core or analogues
Halogenation TMPMgCl·LiCl-mediated metalation followed by electrophilic iodination and chlorination
Protection THP group introduced via nucleophilic substitution under anhydrous conditions
Cross-Coupling Pd-catalyzed Suzuki–Miyaura reactions with arylboronic acids
Catalysts & Ligands Pd(OAc)₂, dppf
Base Cs₂CO₃
Solvent 1,4-Dioxane:water (3:1)
Temperature 60–100 °C
Reaction Time 1–4 hours per step
Deprotection Acidic conditions (TFA, 70 °C, 15 min)
Yields Moderate to high (depending on substrates and conditions)
Characterization NMR, HRMS, IR, X-ray crystallography

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves multi-step protocols, including halogenation, cyclization, and protecting group strategies. A representative approach includes:

  • Step 1 : Reacting a pyrazolo[3,4-b]pyridine precursor with iodine or iodinating agents to introduce the 3-iodo substituent.
  • Step 2 : Chlorination at the 5-position using reagents like POCl₃ or NCS.
  • Step 3 : Introducing the tetrahydro-2H-pyran-2-yl (THP) protecting group via nucleophilic substitution or Mitsunobu reaction .
    Key intermediates (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine) are often used, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can reaction conditions be optimized to improve yield?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during iodination.
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in THP group introduction.
  • Solvent choice : Anhydrous DMF or THF improves solubility of intermediates, reducing byproduct formation .
  • Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques confirm structural identity?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., THP ring protons at δ 1.5–4.5 ppm, pyridine protons at δ 8.0–9.0 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂ClIN₃O requires m/z ≈ 396.95).
  • IR spectroscopy : C-I and C-Cl stretches appear at 550–650 cm⁻¹ and 700–750 cm⁻¹, respectively .

Advanced: How do crystallographic studies inform conformational dynamics?

Single-crystal X-ray diffraction reveals:

  • Dihedral angles : Between the pyrazolo[3,4-b]pyridine core and substituents (e.g., THP group tilt ≈ 2.5–5.0°), influencing steric interactions .
  • Packing interactions : π-π stacking (3.5–4.0 Å distances) and hydrogen bonding (N–H⋯O/N motifs) stabilize the lattice, critical for solubility predictions .

Basic: What in vitro assays assess biological activity?

  • Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., alkaline phosphatase) using fluorogenic substrates .
  • Cellular assays : Cytotoxicity profiling (MTT assay) in relevant cell lines (e.g., HEK293, HepG2) .
  • Binding studies : Surface plasmon resonance (SPR) or ITC to quantify target affinity .

Advanced: How does resistance profiling guide analog development?

  • Mutant enzyme screening : Test activity against clinically relevant mutants (e.g., HIV RT mutants K103N, Y181C) to identify resistance hotspots .
  • SAR analysis : Modify substituents (e.g., replacing iodine with CF₃) to bypass steric clashes in mutant binding pockets .

Basic: What are critical storage conditions?

  • Moisture control : Store under inert gas (argon) in sealed containers with desiccants (P232, P233) .
  • Temperature : –20°C for long-term stability; avoid >50°C (P412) .
  • Light sensitivity : Amber vials prevent photodegradation (P410) .

Advanced: Mitigating risks during large-scale synthesis?

  • Inert atmosphere : Use Schlenk lines for moisture-sensitive steps (P231) .
  • Explosion prevention : Avoid static discharge (P243) and use spark-free tools (P242) .
  • Waste management : Neutralize halogenated byproducts before disposal (P501) .

Basic: Integrating molecular modeling into mechanistic studies?

  • Docking simulations : Use AutoDock Vina to predict binding modes in enzyme active sites.
  • MD simulations : GROMACS assesses conformational stability over 100-ns trajectories .
  • Electrostatic mapping : Quantum mechanics (DFT) identifies nucleophilic/electrophilic regions .

Advanced: Resolving biological activity discrepancies?

  • Orthogonal assays : Validate enzyme inhibition with both fluorescence-based and radiometric assays.
  • Buffer optimization : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. lysosomal conditions.
  • Replicate studies : Use ≥3 independent experiments to confirm EC₅₀/IC₅₀ values .

Basic: Effective chromatographic purification methods?

  • Normal-phase silica gel : Separate polar impurities (e.g., THP-protected intermediates) with ethyl acetate/hexane gradients.
  • Reverse-phase HPLC : C18 columns (ACN/water + 0.1% TFA) resolve halogenated byproducts .

Advanced: Addressing stereoisomer isolation challenges?

  • Chiral columns : Use Chiralpak IA/IB with heptane/ethanol for enantiomer separation.
  • Crystallization-induced asymmetric transformation : Seed with desired enantiomer crystals .

Advanced: Designing analogs for improved pharmacokinetics?

  • LogP optimization : Introduce hydrophilic groups (e.g., –OH, –SO₃H) to reduce LogP from ~3.5 to <2.5.
  • Metabolic stability : Replace iodine with deuterium or fluorine to block CYP450 oxidation .

Basic: Ecotoxicological assessment recommendations?

  • Aquatic toxicity testing : Follow OECD Guideline 201 (algae growth inhibition) and 202 (Daphnia acute toxicity) .
  • Biodegradability : Use OECD 301F (manometric respirometry) to assess persistence (H410) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.